molecular formula C14H15F7O2 B1584296 3-Heptafluorobutyryl-(+)-camphor CAS No. 51800-99-8

3-Heptafluorobutyryl-(+)-camphor

Cat. No. B1584296
CAS RN: 51800-99-8
M. Wt: 348.26 g/mol
InChI Key: PEWOESYEGLBLNR-XGLFCGLISA-N
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Description

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Synthesis Analysis

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Molecular Structure Analysis

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Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

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Scientific Research Applications

Cosmeceutical Applications

3-Heptafluorobutyryl-(+)-camphor derivatives have been studied for their potential in cosmetic applications. Camphor, a major constituent of essential oils from various herbs, has shown promising effects in cosmeceuticals. For example, it has been demonstrated to induce proliferation in human primary dermal fibroblasts and attenuate senescence. These properties suggest its potential as a wound healing and antiwrinkle agent in cosmetic products (Tran et al., 2015).

Chiroptical Properties in Chemistry

The chiroptical properties of camphor-derivative β-diketone ligands have been explored, particularly in their relationship with crystal structures. Studies on chiral Yb(III) complexes with these ligands provide insights into the understanding of structural and optical property relationships, which is essential in the field of stereochemistry (Lin et al., 2011).

Synthetic Organic Chemistry

Camphor-derived compounds play a significant role in synthetic organic chemistry. For instance, camphor has been used to create new polyfunctional isoborneol types and camphor scaffolds, showing the versatility and utility of camphor in synthetic applications (Kovalev et al., 2016).

NMR Techniques and Organic Chemistry

Camphor is also a useful model for illustrating various Nuclear Magnetic Resonance (NMR) techniques in organic chemistry. It serves as an example to demonstrate connectivity through bonds and space, and establishing molecular stereochemistry using NMR spectroscopy (Yoneda et al., 2007).

Catalysis in Asymmetric Reactions

3-Heptafluorobutyryl-(+)-camphor derivatives are also significant in catalysis, particularly in asymmetric hetero Diels-Alder reactions. Oxovanadium(IV) bis((1R)-3-(heptafluorobutyryl)camphorate is an example of such a catalyst, indicating the role of camphor derivatives in facilitating specific organic reactions (Togni et al., 1993).

Safety And Hazards

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Future Directions

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properties

IUPAC Name

(1R,4R)-3-(2,2,3,3,4,4,4-heptafluorobutanoyl)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15F7O2/c1-10(2)6-4-5-11(10,3)8(22)7(6)9(23)12(15,16)13(17,18)14(19,20)21/h6-7H,4-5H2,1-3H3/t6-,7?,11+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEWOESYEGLBLNR-XGLFCGLISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CCC1(C(=O)C2C(=O)C(C(C(F)(F)F)(F)F)(F)F)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]12CC[C@@H](C1(C)C)C(C2=O)C(=O)C(C(C(F)(F)F)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15F7O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80880448
Record name (1R,4R)-3-(Heptafluorobutyryl)-camphor
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80880448
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

348.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Heptafluorobutyryl-(+)-camphor

CAS RN

51800-99-8
Record name 3-Heptafluorobutyryl-(+)-camphor
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=51800-99-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (1R)-3-(2,2,3,3,4,4,4-Heptafluoro-1-oxobutyl)-1,7,7-trimethylbicyclo(2.2.1)heptan-2-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051800998
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (1R,4R)-3-(Heptafluorobutyryl)-camphor
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80880448
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1R)-3-(2,2,3,3,4,4,4-heptafluoro-1-oxobutyl)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.052.193
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
28
Citations
A Togni, G Rist, G Rihs… - Journal of the American …, 1993 - ACS Publications
Oxovanadium (IV) bis ((1 7?)-3-(heptafluorobutyryl) camphorate)(1), an active catalyst for asymmetric hetero Diels-Alder reactions, is trimeric in the solid state.(1) 3 crystallizes in the …
Number of citations: 1 pubs.acs.org
RL Clark, BT Wenzel, TJ Wenzel - Tetrahedron: Asymmetry, 2013 - Elsevier
Diamagnetic lanthanum(III) and lutetium(III) tris β-diketonate complexes with the aryl-containing ligands 3-benzoyl-(+)-camphor and 3-(2-naphthoyl)-(+)-camphor are effective organic-…
Number of citations: 20 www.sciencedirect.com
A Togni - Organometallics, 1990 - ACS Publications
Novel optically active oxovanadium (IV) complexes bearing camphor-derived 1, 3-diketonato ligandshave been prepared, either by starting from V0S04-5H20 and the 1, 3-diketone in …
Number of citations: 152 pubs.acs.org
M Tsurui, Y Kitagawa, S Shoji, K Fushimi… - Dalton …, 2023 - pubs.rsc.org
Three types of Eu(III) coordination polymers with different distorted chiral ligands, [Eu(+tfc)3(p-dpeb)]n, [Eu(+pfc)3(p-dpeb)]n, and [Eu(+hfc)3(p-dpeb)]n (+tfc: (+)-3-(trifluoroacetyl)…
Number of citations: 1 pubs.rsc.org
JT Gerig - Journal of the American Chemical Society, 2005 - ACS Publications
Mixtures of chloroform and perfluoro(methylcyclohexane) can be used as solvents for “fluorous” biphase reactions since they exist as two separate phases at low temperature but …
Number of citations: 16 pubs.acs.org
CEAM Degenhardt, GR Van den Berg… - Journal of the …, 1986 - ACS Publications
(14) Augustinsson, K.-B. Acta Chem. Scand. 1957, 11, 1371-1377.(15) In the NMR spectrum of tabun in CC14, shifted by tris [(l/?)-3-(heptafluorobutyryl) camphorate] europium (III), the …
Number of citations: 35 pubs.acs.org
Z Hou, Y Huang, Y Ruan, H Xu, Y Tan, LR Lin, Z Wu - RSC advances, 2023 - pubs.rsc.org
Six lanthanide complexes constructed from two chiral β-diketonates (D/L-fbc = 3-heptafluorobutyryl-(+)/(−)-camphorate), the stilbene derivative (E)-N′,N′-bis(pyridin-2-ylmethyl)-4-…
Number of citations: 1 pubs.rsc.org
S Tsurubou, T Sakai, S Kihara, M Matsui - Analytica chimica acta, 1991 - Elsevier
The formation constants of the mono-adducts of α-acylcamphorato-copper(II) chelates such as (+)-Cu(facam) 2 , (−)-Cu(facam) 2 , (+)-Cu(hfbc) 2 and (−)-Cu(hfbc) 2 with some chiral …
Number of citations: 3 www.sciencedirect.com
A Van Asselt, BD Santarsiero… - Journal of the American …, 1986 - ACS Publications
Cp% 5, 7, 1-C5 (CH3) 4CH2CH2CH2) Hf (OOCMe3) 4 H2 (4) utilizes the high oxophilicity of hafnium for the protiolytic cleavage of Hf-H or Hf-C4 bonds with moderately acidic tert-butyl …
Number of citations: 48 pubs.acs.org
HG Brittain - Journal of the Chemical Society, Dalton Transactions, 1983 - pubs.rsc.org
Circularly polarized luminescence (cpl) spectroscopy has been used to study the optical activity of the title complex dissolved in 40 different solvents. The solvents ranged from being …
Number of citations: 5 pubs.rsc.org

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